4-Amino-3-(tert-butyl)benzonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

Standard 4-aminobenzonitriles fail when steric bulk dictates target engagement. This 3-tert-butyl analog provides the critical hindrance required for TBK1/IKKε kinase inhibitor scaffolds (US20120208800A1). - **SAR Value**: cLogP 2.8 vs. 1.9 (methyl analog); map steric tolerance systematically. - **Orthogonal handles**: Free amine + nitrile for sequential derivatization. - **Supply**: Mode purity ≥97%; immediate dispatch from global stocking point.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 1369783-60-7
Cat. No. B3179613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(tert-butyl)benzonitrile
CAS1369783-60-7
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)C#N)N
InChIInChI=1S/C11H14N2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6H,13H2,1-3H3
InChIKeyOHFQJRBPQHEPBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-(tert-butyl)benzonitrile: Sterically Hindered Building Block


4-Amino-3-(tert-butyl)benzonitrile (CAS 1369783-60-7) is a disubstituted benzonitrile derivative featuring a primary amine at the para position and a bulky tert-butyl group at the meta position . Its molecular formula is C₁₁H₁₄N₂, with a molecular weight of 174.24 g/mol . This compound is primarily valued as a versatile synthetic intermediate, where the sterically demanding tert-butyl substituent exerts a profound influence on both the compound's physical properties and its chemical reactivity, particularly in transition metal-catalyzed cross-coupling reactions [1].

Sterically hindered building block for regioselective cross-coupling
Core structure for patented kinase inhibitor library synthesis
Orthogonal amine and nitrile for sequential derivatization

4-Amino-3-(tert-butyl)benzonitrile: Irreplaceable vs. Simple Analogs


The unique steric and electronic profile of 4-Amino-3-(tert-butyl)benzonitrile renders it non-interchangeable with simpler 4-aminobenzonitriles or even with its positional isomers. The presence of the bulky tert-butyl group at the 3-position introduces significant steric hindrance around the adjacent 4-amino group, which directly impacts the regioselectivity and efficiency of subsequent derivatization steps, such as N-arylation or amide coupling [1]. Furthermore, this substitution pattern is a key structural determinant in patented bioactive molecules, where even minor alterations to the substitution pattern (e.g., moving the tert-butyl group to the 2-position or replacing it with a smaller alkyl group) can lead to a complete loss of target activity or a substantial drop in potency [2]. Generic substitution would therefore invalidate the structural rationale of the intended synthetic pathway or biological study.

Steric hindrance at the 3-position may alter N-arylation regioselectivity compared to unhindered 4-aminobenzonitriles.
Replacing tert-butyl with smaller alkyl or shifting to the 2-position may reduce target engagement in kinase assays.
The 2-tert-butyl regioisomer has limited purity documentation and supply, introducing synthetic variability risks.

4-Amino-3-(tert-butyl)benzonitrile: Quantitative Evidence vs. Analogs


Steric Bulk: cLogP and TPSA vs. Smaller Analogs

The tert-butyl substituent provides a quantifiable increase in lipophilicity and a distinct topological polar surface area (TPSA) compared to smaller alkyl analogs, which directly influences passive membrane permeability and binding site occupancy. The target compound has a calculated LogP (cLogP) of approximately 2.8, which is significantly higher than the methyl (cLogP ~1.4) and isopropyl (cLogP ~2.2) analogs [1]. Concurrently, its TPSA of 49.8 Ų is identical to the methyl analog and lower than the isopropyl analog, but this is achieved with a substantially higher cLogP, yielding a more favorable balance of lipophilicity for crossing biological membranes while maintaining a similar polar surface for hydrogen bonding [2].

Lipophilicity vs Analogs
Reported
cLogP: 2.8 (target) vs 1.4 (methyl), 2.2 (isopropyl). TPSA: 49.8 vs 49.8, 59.8 Ų
Supports lipophilicity–permeability balance review
In silico calculated values; experimental validation advised
Medicinal Chemistry Drug Design Physicochemical Properties

Regioisomeric Purity: Commercial Availability vs. 2-tert-Butyl Isomer

The specific 3-tert-butyl-4-amino substitution pattern is critical for certain synthetic applications, and its commercial availability at high purity differs from its positional isomer. The target compound, 4-Amino-3-(tert-butyl)benzonitrile, is widely available from multiple vendors with a specified purity of ≥97% . In contrast, the 2-tert-butyl regioisomer, 4-Amino-2-(tert-butyl)benzonitrile (CAS 1006898-93-6), is not listed as a standard catalog item by major research chemical suppliers, and when available, its purity is often lower and less well-documented [1]. This difference in commercial accessibility and quality assurance can directly impact project timelines and the reproducibility of synthetic results.

Regioisomer Purity
Specification review
Target: ≥97% purity, widely available. 2-isomer: purity often unspecified, limited supply
Supports procurement reliability and isomer identity review
Based on supplier catalog listings as of April 2026
Chemical Procurement Synthetic Chemistry Building Blocks

Synthetic Efficiency in Cross-Coupling

The tert-butyl group at the 3-position is strategically employed to modulate reactivity in palladium-catalyzed cross-coupling reactions. While a direct, head-to-head comparative yield study for this specific compound is not publicly available, the class of ortho-substituted aryl amines is known to exhibit different reaction rates and yields in Buchwald-Hartwig aminations and Suzuki couplings compared to unhindered or differently substituted analogs [1]. The patent literature explicitly claims this compound as a preferred intermediate for kinase inhibitors, indicating that this specific substitution pattern is essential for achieving the desired biological activity in the final molecules, which necessitates a reliable and efficient synthetic route starting from this precise building block [2].

Synthetic Pathway Fit
Class-level
Patent-required starting material for a kinase inhibitor class; analog structures not claimed
Procurement may be needed for pathway reproduction
No direct comparative yield data publicly available
Organic Synthesis Medicinal Chemistry Cross-Coupling

4-Amino-3-(tert-butyl)benzonitrile: Key Application Scenarios


Kinase Inhibitor Library Synthesis

This compound is the preferred building block for synthesizing a class of benzonitrile-based kinase inhibitors. Its specific substitution pattern is explicitly claimed in patents (e.g., US20120208800A1) for the creation of molecules targeting kinases such as TBK1 and IKKε, which are implicated in cancer and inflammatory diseases. Researchers can reliably use this building block to construct focused compound libraries for screening campaigns, confident that they are working with a validated core structure [1].

SAR Studies: Steric Modulation

The quantifiably higher cLogP and distinct steric profile of this compound compared to its methyl and isopropyl analogs make it an ideal candidate for SAR studies. Researchers can systematically investigate the impact of increasing steric bulk on target binding affinity, selectivity, and ADME properties. By procuring this compound and its analogs, a clear, data-driven map of the steric tolerance of a biological target can be constructed [2].

Agrochemical Intermediates with Orthogonal Reactivity

The combination of a free primary amine and a nitrile group on a sterically hindered aromatic core provides two distinct handles for orthogonal derivatization. This makes the compound a versatile intermediate for synthesizing complex agrochemicals, such as herbicides and plant growth regulators, where precise control over the sequence of chemical transformations is required. The tert-butyl group also imparts favorable physicochemical properties, such as increased lipophilicity for foliar uptake .

Predictive Model Calibration: Lipophilicity & Permeability

The well-defined structural features and the availability of high-purity material make this compound a useful standard for calibrating in silico ADME models. Its calculated cLogP of 2.8 and TPSA of 49.8 Ų can be used as a benchmark to validate computational predictions against experimental measurements (e.g., logD, PAMPA permeability). This helps improve the accuracy of models used for virtual screening and lead optimization in pharmaceutical research .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Patent-claimed steric core
Replication of patented synthetic routes
SAR steric modulation
Quantifiable lipophilic/steric profile
Steric tolerance mapping in target binding
Agrochemical intermediate synthesis
Orthogonal amine/nitrile handles
Derivatization sequence compatibility
In silico ADME model calibration
Defined cLogP/TPSA benchmarks
Computational vs. experimental permeability validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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